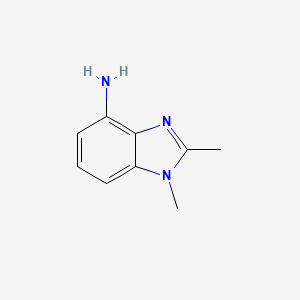

1,2-Dimethyl-1H-benzoimidazol-4-ylamine

Description

Contextualization within the Broader Landscape of Benzimidazole (B57391) Chemistry

Benzimidazole is a heterocyclic aromatic organic compound, consisting of a fusion of benzene (B151609) and imidazole (B134444). This bicyclic system is a vital pharmacophore in medicinal chemistry, meaning it is a key structural component responsible for a drug's biological activity. The versatility of the benzimidazole scaffold allows for the synthesis of a vast number of derivatives with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netsymbiosisonlinepublishing.com The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.

Academic Significance and Unique Structural Attributes of Benzimidazole Derivatives

The academic significance of benzimidazoles stems from their diverse biological activities and their utility as building blocks in organic synthesis. google.comnih.gov The structure of benzimidazole derivatives can be readily modified at various positions, leading to a wide array of compounds with tailored electronic and steric properties. For instance, substitutions on the benzene ring or the nitrogen atoms of the imidazole moiety can significantly influence the compound's pharmacological profile.

For a hypothetical compound like 1,2-Dimethyl-1H-benzoimidazol-4-ylamine, its unique structural attributes would include:

A 1,2-disubstituted imidazole ring: The presence of methyl groups at both the 1- and 2-positions would influence its steric and electronic properties. The N-methylation at position 1 would eliminate the possibility of N-H tautomerism, which is a characteristic feature of many benzimidazoles.

A 4-amino group on the benzene ring: The position of the amino group is crucial for its chemical reactivity and biological activity. It can act as a key site for further functionalization or for interaction with biological receptors.

Current Research Frontiers and Unaddressed Questions Pertaining to Substituted Aminobenzimidazoles

Current research on benzimidazole derivatives continues to be a vibrant area of chemical science. Key frontiers include:

Development of Novel Synthetic Methodologies: Researchers are continuously exploring more efficient, environmentally friendly, and versatile methods for the synthesis of substituted benzimidazoles. researchgate.net This includes the use of novel catalysts and reaction conditions to achieve higher yields and selectivity.

Exploration of New Biological Targets: Scientists are investigating the potential of benzimidazole derivatives to interact with new biological targets for the treatment of various diseases. This includes their application as kinase inhibitors, DNA binding agents, and modulators of various cellular signaling pathways.

Materials Science Applications: Beyond medicine, benzimidazoles are being explored for their potential in materials science, for example, as components of organic light-emitting diodes (OLEDs) and as corrosion inhibitors.

Regarding 1,2-Dimethyl-1H-benzoimidazol-4-ylamine specifically, several questions remain unaddressed due to the lack of research:

What are the specific biological activities of this isomer compared to other aminobenzimidazole derivatives?

What is its precise three-dimensional structure and how does it influence its properties?

What are the most efficient synthetic routes to produce this compound in high yield and purity?

Properties

Molecular Formula |

C9H11N3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

1,2-dimethylbenzimidazol-4-amine |

InChI |

InChI=1S/C9H11N3/c1-6-11-9-7(10)4-3-5-8(9)12(6)2/h3-5H,10H2,1-2H3 |

InChI Key |

YRYPDPIZOWMGFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N1C)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches Towards 1,2 Dimethyl 1h Benzoimidazol 4 Ylamine and Its Functionalized Analogues

Established and Novel Synthetic Pathways for 1,2-Dimethyl-1H-benzoimidazol-4-ylamine Scaffold Construction

A plausible and established synthetic approach for the construction of the 1,2-Dimethyl-1H-benzoimidazol-4-ylamine scaffold involves a multi-step process commencing with a suitably substituted benzene (B151609) derivative. A common strategy is the synthesis of a nitro-substituted benzimidazole (B57391), which can then be reduced to the desired amine.

A potential synthetic route begins with the nitration of an appropriate precursor, followed by cyclization to form the benzimidazole ring, and subsequent reduction of the nitro group. For instance, the synthesis could start from 3-amino-2-methylaminonitrobenzene. Cyclization with acetic anhydride (B1165640) would introduce the second methyl group at the 2-position, leading to the formation of 4-nitro-1,2-dimethyl-1H-benzimidazole. The final step would involve the reduction of the nitro group to an amine, yielding the target compound.

Achieving the desired 1,2-dimethyl-4-amino substitution pattern necessitates strict control over the regioselectivity of the reactions. The initial placement of the nitro and amino groups on the benzene ring is critical.

A significant challenge in the synthesis of N-substituted benzimidazoles is controlling the regioselectivity of N-alkylation. The alkylation of an NH-benzimidazole can result in a mixture of two regioisomers. However, methods for the regioselective N-methylation of benzimidazoles have been developed, which can provide the more sterically hindered isomer with high selectivity under mild conditions. nih.gov For the synthesis of 1,2-dimethyl-1H-benzoimidazol-4-ylamine, this could involve the regioselective methylation of 2-methyl-4-nitro-1H-benzimidazole.

The choice of starting materials and reaction conditions plays a pivotal role in directing the formation of the desired isomer. For example, starting with a precursor where the future N-1 methyl group is already in place before the cyclization can ensure the correct regiochemistry.

The optimization of reaction conditions is paramount for maximizing the yield and purity of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine. Key parameters that are often optimized include the choice of solvent, temperature, catalyst, and reaction time.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of benzimidazole derivatives, often leading to significantly reduced reaction times and improved yields. nih.gov Various catalysts, including Lewis acids and "green" catalysts, have been employed to enhance the efficiency of benzimidazole formation. The use of water as a solvent in some synthetic steps aligns with the principles of green chemistry, offering an environmentally benign alternative to traditional organic solvents. pcbiochemres.com

For the reduction of the nitro group, a variety of reducing agents can be employed, such as tin(II) chloride, sodium dithionite (B78146), or catalytic hydrogenation. The choice of the reducing agent can be critical to avoid side reactions and to ensure a high yield of the desired amine. organic-chemistry.org

Table 1: Optimization of Reaction Conditions for a Generic Benzimidazole Synthesis

| Entry | Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Ethanol (B145695) | None | Reflux | 240 | 60 |

| 2 | Water | L-proline | Reflux | 120 | 85 |

| 3 | None | Er(OTf)₃ (1 mol%) | 60 (MW) | 10 | 95 |

| 4 | DMF | CuI | 120 | 180 | 88 |

This table presents a generalized summary of conditions often optimized for benzimidazole synthesis and does not represent a specific synthesis of the title compound.

Advanced Functionalization and Derivatization Strategies of the 1,2-Dimethyl-1H-benzoimidazol-4-ylamine Core

The presence of a reactive primary amine group and the benzimidazole ring system in 1,2-Dimethyl-1H-benzoimidazol-4-ylamine offers multiple avenues for further functionalization and the creation of diverse chemical libraries for biological screening.

The primary amino group at the 4-position is a key site for derivatization. It can readily undergo a variety of chemical transformations, including acylation, alkylation, and sulfonylation, to introduce a wide range of functional groups.

N-acylation is a common and straightforward method to modify the amine group, leading to the formation of amides. This can be achieved using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. These modifications can significantly alter the physicochemical properties of the parent molecule.

The benzimidazole ring itself is amenable to electrophilic substitution reactions, although the directing effects of the existing substituents must be considered. Halogenation, nitration, and Friedel-Crafts reactions can be used to introduce additional functional groups onto the benzene portion of the molecule.

For instance, electrophilic bromination of 5(6)-(formylamino)benzimidazole has been shown to occur regioselectively at the 4(7)-position. chem-soc.si Similar regioselective halogenation could potentially be applied to the 1,2-dimethyl-1H-benzoimidazol-4-ylamine core, providing a handle for further modifications through cross-coupling reactions.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. Aminobenzimidazoles can serve as valuable building blocks in MCRs.

For example, 2-aminobenzimidazoles can participate in three-component reactions with an aromatic aldehyde and an isocyanide to generate imidazo[1,2-a]benzimidazoles. acs.org It is conceivable that 1,2-Dimethyl-1H-benzoimidazol-4-ylamine could be employed in similar MCRs, leveraging the reactivity of its 4-amino group to rapidly generate a library of complex, fused heterocyclic compounds. These reactions are highly atom-economical and offer a convergent approach to molecular diversity.

Table 2: Examples of Multi-Component Reactions Involving Amino-Heterocycles

| Reaction Type | Components | Product |

| Ugi Reaction | Amine, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Biginelli Reaction | β-Ketoester, Aldehyde, Urea/Thiourea | Dihydropyrimidinone |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 eq. β-Ketoester, Ammonia | Dihydropyridine |

This table illustrates common multi-component reactions where an amine component, such as the title compound, could potentially be utilized.

Sustainable and Green Chemistry Considerations in 1,2-Dimethyl-1H-benzoimidazol-4-ylamine Synthesis

The growing emphasis on environmental stewardship within the chemical industry has spurred the development of sustainable and green synthetic methodologies. nih.gov Traditional methods for the synthesis of benzimidazole derivatives often rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant waste generation and environmental impact. In contrast, green chemistry principles focus on the design of chemical processes that minimize the use and generation of hazardous substances. nih.gov This section explores sustainable and green chemistry considerations applicable to the synthesis of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine, drawing upon established green methodologies for the synthesis of analogous benzimidazole derivatives.

A plausible conventional synthetic route to 1,2-Dimethyl-1H-benzoimidazol-4-ylamine involves a multi-step process:

Formation of a nitro-substituted benzimidazole intermediate: This typically involves the condensation of a substituted o-phenylenediamine (B120857) with an appropriate carboxylic acid or aldehyde. For the target molecule, this would likely be the reaction of 3,4-diaminonitrobenzene with acetic acid or its equivalent to form 2-methyl-4-nitro-1H-benzimidazole.

N-methylation: The introduction of a methyl group at the N1 position of the benzimidazole ring. tubitak.gov.tr

Reduction of the nitro group: Conversion of the nitro group at the 4-position to the corresponding amine. pcbiochemres.com

Each of these steps can be reimagined through the lens of green chemistry to enhance sustainability.

Greener Approaches to Benzimidazole Ring Formation:

The initial condensation reaction to form the benzimidazole ring is a prime target for green innovation. Traditional methods often employ strong acids and high temperatures. nih.gov Greener alternatives focus on milder conditions and the use of recyclable catalysts and benign solvents.

Use of Green Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of benzimidazole derivatives has been successfully demonstrated in water, often leading to simplified work-up procedures and reduced environmental impact. researchgate.net Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have also emerged as effective and environmentally friendly reaction media for benzimidazole synthesis. researchgate.net

Catalytic Approaches: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed under milder conditions with higher efficiency and selectivity. For benzimidazole synthesis, a variety of catalysts have been explored:

Heterogeneous Catalysts: Solid-supported catalysts, such as nanoparticles (e.g., ZnO NPs, nano-CaAl2O4), offer advantages of easy separation and recyclability. nih.govnih.gov For instance, the use of ZnO nanoparticles has been shown to efficiently catalyze the synthesis of benzimidazole derivatives in ethanol with high yields and short reaction times. nih.gov

Biocatalysts: Enzymes can offer high selectivity under mild conditions, although their application in benzimidazole synthesis is still an emerging area.

Lewis Acid Catalysts: The use of Lewis acids can promote the cyclization step under milder conditions than traditional Brønsted acids.

Microwave-Assisted Synthesis: Microwave irradiation has been widely adopted as a green technology in organic synthesis. nih.gov It can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. nih.gov This is attributed to efficient and uniform heating of the reaction mixture.

Table 1: Comparison of Conventional and Greener Methods for Benzimidazole Synthesis (Illustrative)

| Parameter | Conventional Method | Greener Alternative 1 (ZnO NPs) | Greener Alternative 2 (Microwave) |

| Solvent | Acetic Acid (reflux) | Ethanol (70 °C) | Solvent-free |

| Catalyst | None (strong acid medium) | ZnO Nanoparticles (recyclable) | None |

| Reaction Time | 6-12 hours | 15-120 minutes | 10-15 minutes |

| Energy Input | High (prolonged heating) | Moderate | Low (short duration) |

| Waste Generation | Acidic waste | Minimal, catalyst is recycled | Minimal |

| Yield | Moderate to Good | High | High |

Sustainable N-Alkylation:

The N-methylation step traditionally involves the use of hazardous alkylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a strong base. tubitak.gov.tr Green alternatives aim to replace these toxic reagents and minimize waste.

Use of Greener Alkylating Agents: Dimethyl carbonate (DMC) is a non-toxic and biodegradable alternative to traditional methylating agents. Its use aligns with green chemistry principles by avoiding the formation of inorganic salt by-products.

Eco-Friendly Reduction of the Nitro Group:

The final step, the reduction of the nitro group to an amine, is critical. Conventional methods often employ metal hydrides or catalytic hydrogenation with heavy metals, which can pose environmental and safety risks.

Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid, ammonium (B1175870) formate (B1220265), or isopropanol, in the presence of a catalyst (e.g., palladium on carbon). This approach avoids the need for high-pressure hydrogen gas, making the process safer.

Reductive Cyclization: A one-pot reductive cyclization of an o-nitroaniline with an aldehyde offers a highly efficient and atom-economical route to benzimidazoles. organic-chemistry.org This strategy combines the reduction and cyclization steps, thereby reducing the number of synthetic operations and minimizing waste. The use of reducing agents like sodium dithionite (Na2S2O4) in aqueous or ethanolic media represents a greener approach. organic-chemistry.org

Table 2: Comparison of Reducing Agents for Nitro Group Reduction

| Reducing Agent | Advantages | Disadvantages | Green Chemistry Alignment |

| Tin(II) chloride / HCl | Effective and widely used | Generates stoichiometric amounts of tin waste | Poor |

| Catalytic Hydrogenation (H2/Pd-C) | High efficiency, clean reaction | Requires specialized high-pressure equipment | Good (high atom economy) |

| Sodium Dithionite (Na2S2O4) | Inexpensive, can be used in aqueous media | Can generate sulfur-containing by-products | Moderate to Good |

| Catalytic Transfer Hydrogenation | Avoids the use of high-pressure H2 gas, milder conditions | Catalyst may still be a precious metal | Good to Excellent |

By integrating these green chemistry principles into the synthetic strategy for 1,2-Dimethyl-1H-benzoimidazol-4-ylamine, it is possible to develop a more sustainable and environmentally responsible manufacturing process. The focus on renewable feedstocks, atom economy, catalysis, and the reduction of hazardous waste are all critical components of this forward-looking approach to chemical synthesis. google.com

Advanced Spectroscopic and Crystallographic Elucidation of 1,2 Dimethyl 1h Benzoimidazol 4 Ylamine Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Conformational and Electronic Structure Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the solution-state structure of organic molecules. By analyzing the chemical shifts, coupling constants, and through-space correlations, a detailed map of the atomic connectivity and spatial arrangement of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine can be established.

Based on analogous substituted benzimidazoles, the expected ¹H and ¹³C NMR chemical shifts can be predicted. ias.ac.inrsc.org The protons on the benzene (B151609) ring (H-5, H-6, H-7) would appear in the aromatic region, typically between 6.5 and 7.5 ppm, with their specific shifts and coupling patterns determined by the electronic influence of the amino and imidazole (B134444) moieties. The N-methyl and C-methyl protons would resonate in the upfield region, providing distinct singlet signals.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1,2-Dimethyl-1H-benzoimidazol-4-ylamine. Note: These are estimated ranges based on data from analogous compounds, as specific experimental values for the title compound are not available in the cited literature.

While 1D NMR provides fundamental information, 2D NMR techniques are essential for unambiguous signal assignment. researchgate.net

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) spin coupling networks, definitively connecting the adjacent aromatic protons H-5, H-6, and H-7.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments correlate directly bonded protons and carbons, allowing for the precise assignment of the protonated aromatic carbons (C-5, C-6, C-7) and the two methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for mapping the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds. For instance, correlations from the N1-methyl protons would be expected to the C-2 and C-7a carbons, while the C2-methyl protons would correlate to the C-2 and N1 carbons. These correlations are vital for confirming the substitution pattern. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space. A key expected NOE would be between the N1-methyl protons and the H-7 proton, confirming their spatial proximity and aiding in the assignment of the aromatic signals. beilstein-journals.org

Annular prototropic tautomerism is a characteristic feature of N-unsubstituted benzimidazoles, where the N-H proton can rapidly exchange between the N1 and N3 positions. beilstein-journals.orgresearchgate.net This dynamic process often leads to time-averaged signals in NMR spectra, simplifying the appearance of the aromatic region. beilstein-journals.orgnih.gov

However, in 1,2-Dimethyl-1H-benzoimidazol-4-ylamine, the presence of a methyl group at the N1 position precludes this type of tautomerism. encyclopedia.pub The structure is locked, and no such dynamic equilibrium exists. This results in a static and unambiguous NMR spectrum where the C4/C7 and C5/C6 pairs are chemically distinct, unlike in their N-H counterparts where fast exchange can render them equivalent. beilstein-journals.org The absence of this dynamic process simplifies spectral interpretation and allows for the direct probing of the electronic environment of the fixed molecular structure.

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. nih.gov The spectra are characterized by absorption bands corresponding to specific vibrational modes (stretching, bending, etc.). For 1,2-Dimethyl-1H-benzoimidazol-4-ylamine, key characteristic bands can be predicted. nih.govresearchgate.netresearchgate.net

N-H Vibrations: The 4-amino group would give rise to characteristic N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). The N-H scissoring (bending) mode is expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching bands are generally observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the two methyl groups would appear just below 3000 cm⁻¹.

Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the fused benzimidazole (B57391) ring system are expected in the 1450-1620 cm⁻¹ region. These bands are characteristic of the heterocyclic core.

Raman spectroscopy would serve as a complementary technique. While N-H and O-H stretches are often weak in Raman, the symmetric vibrations of the aromatic rings are typically strong, providing clear signals for the benzimidazole core. researchgate.net

Interactive Table 2: Predicted Principal Vibrational Frequencies for 1,2-Dimethyl-1H-benzoimidazol-4-ylamine. Note: Wavenumbers are approximate and based on data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The benzimidazole system constitutes the primary chromophore, which is responsible for absorbing UV radiation. The spectra of benzimidazole and its derivatives are typically characterized by two main absorption bands in the 200-300 nm range, corresponding to π→π* electronic transitions. semanticscholar.org

For 1,2-Dimethyl-1H-benzoimidazol-4-ylamine, the core benzimidazole absorption is expected to be influenced by its substituents. The amino group at the C-4 position is a powerful auxochrome with lone pair electrons that can be delocalized into the aromatic π-system. This electron-donating effect is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in molar absorptivity (hyperchromic effect) compared to the unsubstituted benzimidazole core. The methyl groups have a weaker, electron-donating hyperconjugative effect that would contribute modestly to this shift. These electronic transitions are sensitive to solvent polarity and pH, particularly due to the potential for protonation of the amino group or the N3 atom. rsc.org

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine and Its Derivatives

While a single-crystal X-ray diffraction study for 1,2-Dimethyl-1H-benzoimidazol-4-ylamine itself has not been reported in the surveyed literature, extensive crystallographic data on its derivatives provide a robust framework for predicting its solid-state structure. researchgate.netnih.govnih.gov X-ray analysis provides definitive proof of molecular structure, including precise bond lengths, bond angles, and torsional angles.

It is expected that the benzimidazole ring system would be essentially planar. The substituents—the N1-methyl, C2-methyl, and C4-amino groups—would lie close to this plane. The precise orientation of these groups and any minor deviations from planarity would be determined by the steric and electronic demands of the crystal packing environment. Data from various substituted benzimidazoles confirm the planarity of the core and provide typical bond lengths and angles for the fused ring system. nih.govresearchgate.net

Interactive Table 3: Expected Crystallographic Parameters for a Benzimidazole Derivative. Note: This table presents representative data from a known benzimidazole structure to illustrate typical parameters, as specific data for the title compound is unavailable.

In the solid state, the crystal packing is dominated by intermolecular forces, with hydrogen bonding playing a primary directive role in nitrogen-containing heterocycles. nih.govmdpi.com For 1,2-Dimethyl-1H-benzoimidazol-4-ylamine, the 4-amino group provides two hydrogen bond donors (-N-H), while the sp²-hybridized nitrogen at the N3 position is a strong hydrogen bond acceptor.

The most probable and stabilizing hydrogen bonding motif would involve the formation of intermolecular N-H···N bonds. Specifically, a hydrogen from the 4-amino group of one molecule would interact with the N3 atom of an adjacent molecule. This interaction is a recurring and predictable structural motif in the crystal engineering of benzimidazoles. acs.org These interactions typically lead to the formation of infinite one-dimensional chains or discrete dimeric pairs, which then pack into a stable three-dimensional lattice. nih.govresearchgate.net Additional, weaker interactions such as C-H···π and π-π stacking between the planar benzimidazole rings would further stabilize the crystal structure. rsc.orgresearchgate.net The analysis of these networks is fundamental to understanding the material's physical properties.

Polymorphism and Co-crystallization Studies

An extensive review of scientific literature and crystallographic databases reveals a notable absence of dedicated studies on the polymorphism and co-crystallization of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine. To date, no polymorphs or co-crystals of this specific compound have been reported, and consequently, no crystallographic data from such studies are available.

However, the principles of polymorphism and co-crystallization are of significant importance in the study of molecular architecture for the broader class of benzimidazole derivatives, particularly in the context of pharmaceuticals. Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. These variations in crystal packing can significantly influence the physicochemical properties of a compound, including its solubility, melting point, and stability.

For instance, studies on other benzimidazole-containing compounds, such as the anti-parasitic drug benznidazole (B1666585), have identified multiple polymorphic forms of its co-crystals. acs.org Research into a trimorphic co-crystal of benznidazole with salicylic (B10762653) acid classified the system as exhibiting both conformational and packing polymorphism, where molecules adopt different arrangements and conformations within the crystal lattice. acs.org Such findings underscore the propensity of the benzimidazole scaffold to participate in diverse intermolecular interactions that can lead to different crystalline structures.

Co-crystallization is another critical area of crystal engineering, involving the incorporation of a second molecular species (a "coformer") into a crystal lattice along with the primary compound. This technique is often employed to modify the physical properties of an active pharmaceutical ingredient (API). Benzimidazole derivatives are known to form co-crystals with various organic molecules, a strategy that can enhance stability and improve handling for pharmaceutical production. google.com The formation of these co-crystals is typically driven by non-covalent interactions, such as hydrogen bonding, between the benzimidazole core and the selected coformer. Computational screening methods are increasingly used to predict the likelihood of co-crystal formation between a benzimidazole compound and potential coformers. researchgate.net

While no specific research findings or data tables can be presented for 1,2-Dimethyl-1H-benzoimidazol-4-ylamine, the documented behavior of related compounds suggests that it may also be capable of forming polymorphs or co-crystals under specific crystallization conditions. Future research in this area would be necessary to explore these possibilities and to characterize the resulting molecular architectures. Such studies would provide valuable insights into the solid-state properties of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine.

Reactivity, Reaction Mechanisms, and Chemical Transformations of 1,2 Dimethyl 1h Benzoimidazol 4 Ylamine

Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole (B57391) Ring

The benzimidazole ring is an electron-rich heterocyclic system. The benzene (B151609) portion of the molecule is activated towards electrophilic substitution by the fused imidazole (B134444) ring. The positions most susceptible to electrophilic attack are C-5 and C-6, which are para and ortho to the activating N-1 atom, respectively. However, the presence of the amino group at the C-4 position and the methyl groups at N-1 and C-2 will significantly influence the regioselectivity of these reactions. The amino group is a strong activating group and would direct electrophiles to the C-5 and C-7 positions. Conversely, the N-1 atom of the imidazole ring can act as a site for electrophilic substitution. acs.org

Nucleophilic substitution reactions on the unsubstituted benzimidazole ring are generally difficult due to its electron-rich nature. Such reactions typically require the presence of a good leaving group (like a halogen) on the ring or activation by quaternization of a ring nitrogen atom. researchgate.netnih.gov Nucleophilic attack is generally favored at the C-2 position. nih.gov In the case of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine, the C-2 position is already substituted, making direct nucleophilic substitution at this position unlikely without displacement of the methyl group, which would require harsh conditions.

Chemical Transformations Involving the Amine Moiety

The primary amine group at the C-4 position is expected to undergo typical reactions of aromatic amines. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. For example, related benzimidazole-2-amines are known to react with carboxylic acids in the presence of coupling agents like HBTU to form amides. nih.gov

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, although controlling the degree of alkylation can be challenging.

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This intermediate could then be used in various subsequent reactions, such as Sandmeyer reactions to introduce a range of functional groups.

Condensation: The amine can react with aldehydes and ketones to form Schiff bases (imines). This is a common reaction for amino-substituted heterocyclic compounds. mdpi.comijrpc.com

Oxidative and Reductive Pathways of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine

Information regarding the specific oxidative and reductive pathways for 1,2-Dimethyl-1H-benzoimidazol-4-ylamine is not available. In general, the benzimidazole ring is relatively stable to oxidation. However, strong oxidizing agents could potentially lead to the degradation of the ring system. The primary amino group could be susceptible to oxidation.

Reductive processes are most commonly associated with the synthesis of benzimidazoles, for instance, through the reductive cyclization of an o-nitroaniline precursor. nih.gov The benzimidazole core itself is generally stable to common reducing agents unless specific functional groups, such as a nitro group, are present on the ring.

Cyclization and Rearrangement Reactions Utilizing 1,2-Dimethyl-1H-benzoimidazol-4-ylamine as a Precursor

While specific examples involving 1,2-Dimethyl-1H-benzoimidazol-4-ylamine are not documented, amino-benzimidazoles are valuable precursors for the synthesis of fused polycyclic heterocyclic systems. The amine group provides a nucleophilic handle that can participate in intramolecular or intermolecular cyclization reactions. For instance, it could react with a bifunctional reagent to build a new ring fused to the benzimidazole core. Many synthetic strategies utilize substituted benzimidazoles to create complex structures like benzo acs.orgresearchgate.netimidazo[1,2-c]pyrimidines or benzimidazo[2,1-b]thiazolines, often through metal-catalyzed cross-coupling and subsequent cyclization steps. researchgate.netnih.govrichmond.edu

Rearrangement reactions involving the benzimidazole core are not common under typical conditions. Some rearrangements, such as the Dimroth rearrangement, are known for other heterocyclic systems, but documented examples for benzimidazoles, particularly those initiated from a 4-amino derivative, were not found.

Mechanistic Investigations of Key Reactions and Kinetic Studies

There are no mechanistic or kinetic studies available in the scientific literature for reactions involving 1,2-Dimethyl-1H-benzoimidazol-4-ylamine. Such studies would require detailed experimental analysis of reaction rates, substituent effects, and intermediate trapping to elucidate the precise pathways of its transformations. General mechanistic principles for the reactions of aromatic amines and benzimidazole heterocycles would be expected to apply. For example, the mechanism for condensation reactions with aldehydes would likely proceed through a hemiaminal intermediate. mdpi.com

Computational Chemistry and Theoretical Modeling of 1,2 Dimethyl 1h Benzoimidazol 4 Ylamine

Quantum Chemical Calculations (DFT) for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic characteristics of molecules. nih.govedu.krd For 1,2-Dimethyl-1H-benzoimidazol-4-ylamine, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. These calculations typically involve optimizing the molecular geometry to find the lowest energy state and then computing various electronic properties. dntb.gov.ua

Key aspects of the electronic structure analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting areas prone to nucleophilic attack. researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): Measures the power of the molecule to attract electrons.

Chemical Hardness (η): Indicates resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, representing the ease of electron cloud modification.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts additional electronic charge.

Molecular Electrostatic Potential (MEP) maps are also generated using DFT. nih.govnih.gov These maps visualize the charge distribution on the molecular surface, identifying positive (electron-poor) and negative (electron-rich) regions, which are critical for understanding non-covalent interactions. indexcopernicus.com

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate the accuracy of the computational model. nih.govresearchgate.net Theoretical calculations of vibrational frequencies (FT-IR), as well as nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), are commonly performed. researchgate.netindexcopernicus.com

Good agreement between the calculated and experimental spectra confirms that the optimized geometry from the DFT calculations is a reliable representation of the molecule's actual structure. researchgate.net Discrepancies, on the other hand, can point to specific molecular interactions or environmental effects not accounted for in the theoretical model, such as solute-solvent interactions. nih.gov

Table 1: Illustrative Comparison of Theoretical and Experimental ¹H-NMR Chemical Shifts (ppm) for 1,2-Dimethyl-1H-benzoimidazol-4-ylamine This table presents hypothetical data for illustrative purposes, demonstrating how theoretical values are compared against experimental findings.

| Proton Assignment | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| N1-CH₃ | 3.65 | 3.70 | -0.05 |

| C2-CH₃ | 2.50 | 2.54 | -0.04 |

| H-5 | 6.70 | 6.75 | -0.05 |

| H-6 | 7.10 | 7.13 | -0.03 |

| H-7 | 6.85 | 6.89 | -0.04 |

| NH₂ | 4.50 | 4.58 | -0.08 |

The benzimidazole (B57391) scaffold allows for different spatial arrangements (conformers) and constitutional isomers (tautomers). Computational methods can be used to explore the energetic landscape of these different forms of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine.

Conformational analysis involves calculating the molecular energy as a function of rotation around specific single bonds, such as the bond connecting the amino group to the benzimidazole ring. This helps identify the most stable (lowest energy) conformation and the energy barriers between different conformers. researchgate.net

Tautomerism, while less likely for the N1-methylated structure of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine, is a critical consideration for related benzimidazoles where a proton can migrate between the two nitrogen atoms of the imidazole (B134444) ring. Theoretical calculations can determine the relative energies of different tautomers, predicting which form is likely to be predominant under given conditions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations provide a detailed picture of a molecule's behavior over time, capturing its movements and interactions at an atomic level. nih.gov For 1,2-Dimethyl-1H-benzoimidazol-4-ylamine, MD simulations can reveal its conformational flexibility in a dynamic environment, such as in an aqueous solution. semanticscholar.orgrdd.edu.iq

These simulations model the molecule's interactions with surrounding solvent molecules, typically water, to understand how solvation affects its structure and dynamics. mdpi.com Key insights from MD simulations include the identification of stable hydrogen bonds between the amine or imidazole nitrogens and water molecules, and the characterization of the hydration shell around the molecule. rdd.edu.iq Understanding these solvent interactions is crucial, as they can significantly influence the molecule's properties and biological activity.

Advanced Docking Studies and Pharmacophore Modeling Focused on Molecular Recognition

To explore the potential of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine as a biologically active agent, molecular docking and pharmacophore modeling are employed. scispace.com These computational techniques are central to understanding how a small molecule might interact with a biological target, such as a protein or enzyme. idaampublications.innih.gov

Molecular Docking predicts the preferred orientation of the molecule when it binds to a target protein. nih.gov The process involves placing the ligand (1,2-Dimethyl-1H-benzoimidazol-4-ylamine) into the binding site of a receptor and calculating a "docking score," which estimates the binding affinity. idaampublications.in The results reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. idaampublications.in

Table 2: Illustrative Molecular Docking Results for 1,2-Dimethyl-1H-benzoimidazol-4-ylamine with a Target Kinase This table presents hypothetical data to illustrate typical outputs from a molecular docking study.

| Parameter | Value/Description |

|---|---|

| Target Protein | Protein Kinase XYZ (PDB ID: 1ABC) |

| Binding Affinity (kcal/mol) | -7.8 |

| Interacting Residues | Val-25, Leu-88, Asp-150, Phe-152 |

| Key Interactions | Hydrogen bond with Asp-150; Hydrophobic interactions with Val-25 and Leu-88 |

Pharmacophore Modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govdergipark.org.trdovepress.com A pharmacophore model for a series of active benzimidazole derivatives would define the spatial relationships between key features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups. nih.govresearchgate.net This model can then be used as a 3D query to screen large compound libraries to find other molecules that might have similar biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structure of a series of compounds and their properties, such as binding affinity or inhibitory activity (excluding clinical outcomes). biointerfaceresearch.comnih.gov For a series of analogs of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine, a QSAR model would be developed by calculating a set of molecular descriptors for each compound. researchgate.netderpharmachemica.com

These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic descriptors: Dipole moment, partial charges.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching of the molecular structure.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that relates these descriptors to the observed activity. researchgate.netnih.gov A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and guiding the design of more potent molecules. nih.govderpharmachemica.com

Mechanistic Investigations of Molecular Interactions Involving 1,2 Dimethyl 1h Benzoimidazol 4 Ylamine

Binding Affinity and Specificity with Biological Macromolecules (e.g., Proteins, Nucleic Acids) at a Mechanistic Level

There is no specific information available in the scientific literature regarding the binding affinity and specificity of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine with biological macromolecules such as proteins and nucleic acids.

In Vitro Binding Assays for Kinetic and Thermodynamic Characterization (Non-Clinical)

No data from in vitro binding assays for the kinetic and thermodynamic characterization of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine has been reported.

Identification of Molecular Targets and Ligand-Receptor Interaction Mechanisms

Specific molecular targets and detailed ligand-receptor interaction mechanisms for 1,2-Dimethyl-1H-benzoimidazol-4-ylamine have not been identified in published research.

Enzyme Inhibition Studies: Detailed Mechanisms of Action (e.g., Competitive, Non-competitive, Allosteric)

There are no enzyme inhibition studies available that detail the mechanism of action of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine.

Photophysical and Photochemical Interactions with Biological Systems and Their Mechanisms

Information regarding the photophysical and photochemical interactions of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine with biological systems, and the mechanisms governing these interactions, is not present in the current body of scientific literature.

In-depth Analysis of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine in Non-Biological Systems

While the benzimidazole (B57391) scaffold is a cornerstone in the development of a wide array of chemical applications, a thorough review of available scientific literature indicates that specific research into the advanced, non-biological applications of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine is not extensively documented. The following sections address the specified areas of catalysis, materials science, and chemosensing, noting the absence of direct research on this particular compound while contextualizing the potential roles based on the broader family of benzimidazole derivatives.

Advanced Applications and Emerging Roles of 1,2 Dimethyl 1h Benzoimidazol 4 Ylamine in Non Biological Systems

The utility of benzimidazole (B57391) derivatives in catalysis is well-established, primarily due to the nitrogen atoms in the imidazole (B134444) ring which can effectively coordinate with metal centers to form stable and catalytically active complexes.

Although benzimidazole derivatives are frequently used as ligands to create transition metal catalysts for various organic transformations, including oxidation, reduction, and cross-coupling reactions, no specific studies detailing the synthesis or catalytic application of transition metal complexes involving 1,2-Dimethyl-1H-benzoimidazol-4-ylamine as a ligand were identified. The general principle involves the benzimidazole nitrogen atoms donating electron pairs to a metal ion, which then acts as the catalytic center.

The synthesis of benzimidazole compounds can itself be subject to acid or base catalysis. However, the use of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine as an organocatalyst has not been described in the available literature. In theory, the amine group at the 4-position and the nitrogen atoms in the imidazole ring could impart basic properties, making it a potential candidate for base-catalyzed reactions, but no experimental evidence for this application has been published.

Benzimidazole units are integrated into high-performance polymers, such as polyimides, to enhance their thermal stability and mechanical properties due to the rigidity of the fused ring system and the potential for hydrogen bonding. For instance, the incorporation of related compounds like 2-(4-aminophenyl)-5-aminobenzimidazole has been shown to significantly improve the glass transition temperature and compressive strength of polyimide foams. However, there is no specific research available on the integration of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine into polymers, dyes, or other functional materials.

Advanced Analytical Methodologies for the Characterization and Detection of 1,2 Dimethyl 1h Benzoimidazol 4 Ylamine

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating, identifying, and quantifying 1,2-Dimethyl-1H-benzoimidazol-4-ylamine in bulk materials and complex mixtures. Its application is essential for assessing the purity of synthetic batches and performing quantitative analysis. Stability-indicating HPLC methods are specifically developed to separate the parent compound from any potential degradation products or process-related impurities. researchgate.netmdpi.com

The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For benzimidazole (B57391) derivatives, reversed-phase chromatography using a C18 column is common. mdpi.comsemanticscholar.org The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com The pH of the mobile phase is a critical parameter that influences the retention and peak shape of the amine-containing compound by controlling its ionization state. Isocratic elution can be used for simple mixtures, while gradient elution is often necessary to resolve the main compound from a wide range of impurities with different polarities. nih.gov Ultraviolet (UV) detection is frequently employed, with the detection wavelength selected based on the compound's UV absorbance maxima to ensure high sensitivity. mdpi.com

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, and specific for its intended purpose. researchgate.net This process confirms that the analytical procedure is suitable for routine quality control.

Table 1: Representative HPLC Method Parameters for Analysis of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine

| Parameter | Condition | Purpose |

|---|---|---|

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interaction for separation. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Enables separation based on polarity. |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities, including potential degradants. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves reproducibility. |

| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm | Provides sensitive detection and allows for peak purity assessment. |

| Injection Volume | 10 µL | Standard volume for quantitative analysis. |

High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS) for Fragmentomics and Degradant Analysis

For unambiguous identification of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine and characterization of its unknown degradation products, the coupling of liquid chromatography with High-Resolution Mass Spectrometry (LC-HRMS) is indispensable. HRMS provides highly accurate mass measurements, often to within 5 ppm, which allows for the determination of the elemental composition of the parent molecule and its metabolites or degradants. nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insights through controlled fragmentation of a selected precursor ion. nih.gov The resulting fragmentation pattern is unique to the molecule's structure and can be used as a "fingerprint" for identification. For 1,2-Dimethyl-1H-benzoimidazol-4-ylamine, collision-induced dissociation (CID) or electron-activated dissociation (EAD) would generate characteristic product ions. nih.gov The study of these fragmentation pathways, often termed "fragmentomics," is critical for elucidating the structures of unknown impurities and degradants formed under stress conditions (e.g., acid/base hydrolysis, oxidation, photolysis). nih.govjournalijdr.com Common fragmentation pathways for related benzimidazole structures include the loss of methyl groups, cleavage of side chains, and rupturing of the imidazole (B134444) ring. journalijdr.com By analyzing the mass-to-charge (m/z) ratios of these fragments, a detailed structural map can be constructed. researchgate.net

Table 2: Predicted HRMS and MS/MS Fragmentation Profile for 1,2-Dimethyl-1H-benzoimidazol-4-ylamine Precursor Ion [M+H]⁺: C₁₀H₁₄N₃⁺, Calculated m/z = 176.1182

| Fragment Ion (m/z) | Proposed Structure/Neutral Loss | Significance |

|---|---|---|

| 161.0951 | [M+H - CH₃]⁺ | Loss of a methyl radical from the N1 or N2 position. |

| 147.0975 | [M+H - C₂H₅]⁺ | Loss of an ethyl group, potentially through rearrangement. |

| 133.0818 | [M+H - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from a fragment, indicating ring cleavage. |

Development of Novel Spectroscopic Probes for Advanced Detection

While chromatographic methods are powerful, they often require sophisticated instrumentation and sample preparation. For rapid and sensitive detection, particularly in biological or environmental samples, novel spectroscopic probes offer a compelling alternative. Research in this area focuses on designing molecules that exhibit a measurable change in their spectroscopic properties (e.g., fluorescence or color) upon selective interaction with the target analyte. mdpi.com

For a primary amine-containing compound like 1,2-Dimethyl-1H-benzoimidazol-4-ylamine, a "turn-on" fluorescent probe could be developed. nih.gov Such a probe is typically weakly fluorescent on its own but becomes highly fluorescent after a specific chemical reaction with the primary amine group. This reaction could involve the formation of a new, rigid, and highly conjugated system. nih.gov The design of these probes prioritizes high selectivity for the target functional group over other potentially interfering species, high sensitivity with a low limit of detection (LOD), and a rapid response time. mdpi.comnih.gov The change in fluorescence intensity can be correlated to the concentration of the analyte, enabling quantitative measurements. This approach has been successfully applied to the detection of other amine-containing molecules and toxic gases. nih.gov

Table 3: Desired Characteristics for a Novel Spectroscopic Probe for 1,2-Dimethyl-1H-benzoimidazol-4-ylamine

| Characteristic | Desired Property | Rationale |

|---|---|---|

| Signal Transduction | "Turn-on" Fluorescence | Minimizes background signal, leading to higher sensitivity. |

| Selectivity | High for primary amines over other functional groups | Ensures accurate detection in complex matrices. |

| Sensitivity | Low Limit of Detection (LOD), typically in the nanomolar (nM) range | Allows for the detection of trace amounts of the compound. |

| Response Time | Rapid (seconds to minutes) | Enables real-time or high-throughput screening. |

| Excitation/Emission | Wavelengths in the visible spectrum | Reduces potential interference from autofluorescence in biological samples. |

| Solubility | Soluble in aqueous media | Facilitates application in biological and environmental systems. |

Future Directions and Unexplored Avenues in 1,2 Dimethyl 1h Benzoimidazol 4 Ylamine Research

The landscape of medicinal chemistry and materials science is in a constant state of evolution, driven by technological advancements and a growing demand for more efficient and sustainable scientific practices. For a compound with the structural features of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine, which belongs to the versatile benzimidazole (B57391) class of heterocycles, the future of research is poised for significant breakthroughs. Benzimidazoles are known pharmacophores and privileged structures in drug discovery. orientjchem.org The exploration of this specific compound can be greatly enhanced by embracing cutting-edge computational tools, innovative synthetic strategies, and sophisticated analytical techniques to unravel its complex molecular behavior. The following sections outline key areas of future research that hold the potential to unlock the full capabilities of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine and its derivatives.

Q & A

Q. Q1. What are the foundational synthetic routes for synthesizing 1,2-Dimethyl-1H-benzoimidazol-4-ylamine?

Methodological Answer: The compound can be synthesized via the Phillips reaction, which involves condensation of ortho-phenylenediamine derivatives with organic acids under acidic conditions. For example:

- Step 1: React ortho-phenylenediamine with formic acid in the presence of dilute HCl to form the benzimidazole core .

- Step 2: Introduce methyl groups via alkylation reactions using methyl iodide (CH₃I) or dimethyl sulfate in a controlled pH environment (e.g., Na₂CO₃ in DMF) to achieve regioselective substitution at the 1,2-positions .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (isopropyl alcohol) is recommended to isolate the pure product .

Q. Q2. How can researchers characterize the structural integrity of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine?

Methodological Answer: Key techniques include:

- NMR Spectroscopy: Analyze - and -NMR spectra to confirm methyl group positions and aromatic proton environments. For example, singlet peaks for methyl groups (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm) .

- IR Spectroscopy: Identify characteristic imidazole N-H stretches (~3400 cm) and C=N vibrations (~1600 cm) .

- X-ray Crystallography: Resolve the crystal structure to confirm regiochemistry and hydrogen-bonding patterns (e.g., using synchrotron radiation for high-resolution data) .

Advanced Research Questions

Q. Q3. How can synthetic conditions be optimized to improve yield and purity of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine?

Methodological Answer:

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction rates and regioselectivity. For example, DMF stabilizes intermediates in alkylation steps .

- Catalyst Screening: Test acidic catalysts (e.g., HCl, CF₃COOH) during cyclization. Evidence suggests CF₃COOH increases reaction efficiency in trifluoromethyl-substituted analogs .

- Temperature Control: Maintain reflux conditions (80–120°C) for cyclization steps, but avoid overheating to prevent decomposition .

- Yield Tracking: Compare yields under varying conditions (e.g., Na₂S₂O₅ as an oxidizing agent in DMF vs. Na₂CO₃ in acetonitrile) .

Q. Q4. What strategies are effective for analyzing contradictory biological activity data in benzimidazole derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing methyl groups with hydroxy or chloro groups) and test antimicrobial activity using standardized assays (e.g., broth microdilution for MIC values) .

- Data Normalization: Account for variations in assay conditions (e.g., pH, bacterial strains) by cross-referencing results with control compounds like metronidazole .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., fungal CYP51), correlating with experimental IC₅₀ values .

Q. Q5. How can researchers address challenges in regioselective functionalization of the benzimidazole core?

Methodological Answer:

- Directed Metalation: Employ lithium bases (e.g., LDA) at low temperatures (-78°C) to deprotonate specific N-H sites, followed by quenching with electrophiles (e.g., CH₃I) .

- Protecting Group Strategies: Use Boc (tert-butyloxycarbonyl) to block the 1-position nitrogen, enabling selective methylation at the 2-position .

- Kinetic vs. Thermodynamic Control: Monitor reaction progress (e.g., via TLC) to isolate intermediates before full substitution occurs .

Q. Q6. What advanced techniques are used to study the compound’s interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to proteins (e.g., tubulin for anti-cancer activity) .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-DNA interactions .

- Cryo-EM: Resolve complexes with large biomolecules (e.g., ribosomes) to identify binding pockets .

Data Interpretation and Validation

Q. Q7. How should researchers validate the reproducibility of synthetic protocols for this compound?

Methodological Answer:

- Interlaboratory Validation: Share protocols with collaborator labs to compare yields and purity (e.g., using identical HPLC conditions: C18 column, acetonitrile/water gradient) .

- Batch-to-Batch Analysis: Perform -NMR and LC-MS on three independent batches to ensure consistency in retention times and spectral profiles .

- Reference Standards: Cross-check melting points (e.g., 120–125°C for chlorinated analogs) and optical rotations with published data .

Q. Q8. What computational tools are recommended for predicting the compound’s physicochemical properties?

Methodological Answer:

- LogP Calculation: Use Molinspiration or ACD/Labs to estimate partition coefficients, critical for assessing membrane permeability .

- pKa Prediction: Employ MarvinSuite or SPARC to determine ionization states at physiological pH .

- DFT Calculations: Optimize geometries (e.g., Gaussian 09, B3LYP/6-31G*) to predict spectroscopic properties and reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.